6,8-Dibromo-2,4-dichloroquinazoline

Chemoselective SNAr Bond Dissociation Energy Quinazoline Functionalization

6,8-Dibromo-2,4-dichloroquinazoline (CAS 111218-87-2) is a tetrahalogenated quinazoline derivative (C₈H₂Br₂Cl₂N₂, MW 356.83 g/mol). It is a versatile polyhalogenated synthon that enables the step-wise construction of complex polysubstituted quinazoline derivatives via sequential metal-catalyzed cross-coupling reactions.

Molecular Formula C8H2Br2Cl2N2
Molecular Weight 356.83 g/mol
Cat. No. B14044221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-Dibromo-2,4-dichloroquinazoline
Molecular FormulaC8H2Br2Cl2N2
Molecular Weight356.83 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1C(=NC(=N2)Cl)Cl)Br)Br
InChIInChI=1S/C8H2Br2Cl2N2/c9-3-1-4-6(5(10)2-3)13-8(12)14-7(4)11/h1-2H
InChIKeyWGFGWYKSITZBOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,8-Dibromo-2,4-dichloroquinazoline: Orthogonally Functionalizable Polyhalogenated Quinazoline Scaffold


6,8-Dibromo-2,4-dichloroquinazoline (CAS 111218-87-2) is a tetrahalogenated quinazoline derivative (C₈H₂Br₂Cl₂N₂, MW 356.83 g/mol) . It is a versatile polyhalogenated synthon that enables the step-wise construction of complex polysubstituted quinazoline derivatives via sequential metal-catalyzed cross-coupling reactions . Its distinct reactivity profile, which permits chemoselective functionalization at the C-2/C-4 (chlorine) and C-6/C-8 (bromine) positions, makes it a cornerstone intermediate in medicinal chemistry and materials science [1].

Why Generic Substitution Fails: The Chemoselectivity Advantage of 6,8-Dibromo-2,4-dichloroquinazoline


A scientist or procurement specialist cannot simply interchange 6,8-dibromo-2,4-dichloroquinazoline with a structurally related analog, such as 6-bromo-2,4-dichloroquinazoline or 2,4-dichloroquinazoline, without fundamentally altering the synthetic outcome. The unique combination of two chlorine atoms at the electrophilic C-2 and C-4 positions (with higher C–Cl bond dissociation energies) and two bromine atoms at the C-6 and C-8 positions (with lower C–Br bond dissociation energies) enables a precise, sequential reactivity hierarchy that is absent in the mono-bromo or non-brominated analogs [1][2]. This allows for chemoselective nucleophilic aromatic substitution (SNAr) at C-2/C-4 followed by Suzuki–Miyaura cross-coupling at C-6/C-8, a strategy that cannot be replicated with less elaborately halogenated quinazolines. The quantitative evidence below demonstrates exactly how this differentiated reactivity pattern translates into verifiable synthetic advantages for the construction of polysubstituted quinazoline libraries.

6,8-Dibromo-2,4-dichloroquinazoline: Quantitative Evidence of Chemoselective Differentiation for Scientific Procurement


Bis-SNAr Reactivity at C-2/C-4 Enabled by C–Cl Bond Dissociation Energy Advantage

The C–Cl bonds at the C-2 and C-4 positions of 6,8-dibromo-2,4-dichloroquinazoline exhibit significantly higher bond dissociation energies (BDEs) compared to the C–Br bonds at C-6 and C-8. For the closely related analog 6-bromo-2,4-dichloroquinazoline, the C-4 chlorine BDE is 84.8 kcal/mol at the B3LYP level, while the C-6 bromine BDE is 83 kcal/mol [1]. This energetic difference, coupled with the α-nitrogen effect that enhances the electrophilicity of the C-2 and C-4 positions, enables selective SNAr at these sites using amines or other nucleophiles without competing reactivity at the C-6/C-8 bromine positions [2]. This orthogonality is not achievable with non-chlorinated or mono-chlorinated quinazoline analogs.

Chemoselective SNAr Bond Dissociation Energy Quinazoline Functionalization

Sequential Bis-SNAr/Bis-Suzuki–Miyaura One-Pot Chemoselectivity: Exclusive C-2/C-4 then C-6/C-8 Functionalization

Kabri et al. (2014) demonstrated that the bis-SNAr reaction occurs exclusively at the C-2 and C-4 positions of 6,8-dibromo-2,4-dichloroquinazoline, while the subsequent bis-Suzuki–Miyaura cross-coupling takes place selectively at C-6 and C-8 [1]. This sequential, one-pot procedure afforded 2,4,6,8-tetrasubstituted quinazolines in high yields with a wide range of boronic acids and amines, representing a convergency that cannot be achieved with mono-bromo or dichloro-only analogs, where selectivity is limited or absent. For example, the analogous 6-bromo-2,4-dichloroquinazoline can undergo only one Suzuki coupling at C-6 after SNAr, limiting the final substitution pattern to trisubstituted products [2].

Sequential Cross-Coupling One-Pot Synthesis Polysubstituted Quinazolines

Regioselective C-4 Amination: Selective SNAr at the Most Electrophilic Position

In an aqueous microwave-assisted one-pot protocol, 6,8-dibromo-2,4-dichloroquinazoline undergoes exclusive amination at the C-4 position, leaving the C-2 chlorine and the C-6/C-8 bromine atoms intact for subsequent functionalization [1]. This regioselectivity is driven by the α-nitrogen effect, which renders the C-4 position most electrophilic. The study reported that after selective C-4 amination, the resulting intermediate could be further elaborated via tris-Suzuki–Miyaura or SNAr/bis-Suzuki–Miyaura sequences to afford 2,6,8-trisubstituted 4-aminoquinazoline derivatives in good to excellent yields [1]. In contrast, the mono-bromo analog 6-bromo-2,4-dichloroquinazoline yielded exclusively the C-4 alkynylated product in only 67% yield when subjected to Sonogashira conditions, whereas the dibromo scaffold provides additional handles for further diversification [2].

Regioselective Amination 4-Aminoquinazoline Kinase Inhibitor Precursor

Purity and Physical Properties for Reliable Procurement Specifications

Commercial suppliers report a purity specification of 0.97 (97%) for 6,8-dibromo-2,4-dichloroquinazoline, with packaging available in 1g, 10g, and 100g quantities . The predicted boiling point is 378.4±42.0 °C, the density is 2.146±0.06 g/cm³, and the predicted pKa is -2.50±0.30, indicating the compound's non-basic character and suitability for cross-coupling conditions that require neutral or mildly basic environments . While purity specifications for the mono-bromo analog 6-bromo-2,4-dichloroquinazoline are comparable (typically 95%), that compound offers only one Suzuki-reactive site, meaning that procurement of the dibromo variant delivers twice the synthetic versatility at a similar purity grade .

Purity Specification Procurement Quality Control

Optimal Application Scenarios for 6,8-Dibromo-2,4-dichloroquinazoline Based on Evidence of Differentiated Reactivity


Step-Efficient Synthesis of 2,4,6,8-Tetrasubstituted Quinazoline Kinase Inhibitor Libraries

The chemoselective sequential bis-SNAr/bis-Suzuki–Miyaura reactivity [1] makes this compound the ideal scaffold for generating diverse 2,4,6,8-tetrasubstituted quinazoline libraries in a single one-pot operation. Medicinal chemistry teams can introduce four distinct substituents (amines at C-2/C-4; aryl/heteroaryl groups at C-6/C-8) for comprehensive SAR exploration of the quinazoline kinase inhibitor pharmacophore [2]. This approach dramatically reduces the number of synthetic steps compared to iterative mono-functionalization strategies.

Construction of Donor-π-Acceptor Systems for Photophysical Material Studies

The ability to sequentially install electron-donating aryl groups at C-6/C-8 via Suzuki–Miyaura coupling and electron-withdrawing or conjugating substituents at C-2/C-4 via SNAr [1] positions this compound as a key intermediate for synthesizing donor-π-acceptor quinazoline systems. The photophysical properties (absorption and emission) of the resulting polysubstituted quinazolines can be systematically tuned by varying the substituents, as demonstrated in the synthesis of 2,6,8-triaryl-4-(phenylethynyl)quinazolines [2].

Aqueous Microwave-Assisted One-Pot Synthesis of 4-Aminoquinazoline Drug Candidates

The exclusive C-4 regioselectivity for amination under microwave irradiation in water [1] makes this compound particularly suitable for green chemistry approaches to 4-aminoquinazoline derivatives, a privileged structure in approved kinase inhibitors (e.g., gefitinib, erlotinib). The aqueous medium and reduced reaction times lower the environmental impact and operational cost of synthesizing focused libraries of potential anticancer agents.

Precursor for 2-Aryl-6,8-dibromo-4-chloroquinazoline Intermediates in Sonogashira Cascades

When transformed into 2-aryl-6,8-dibromo-4-chloroquinazoline derivatives, this compound serves as a precursor for sequential Sonogashira/Suzuki cascades that install alkynyl and aryl groups for extended π-conjugation [1]. This application is particularly relevant for materials chemistry programs exploring fluorescent probes or organic light-emitting diode (OLED) components, where fine-tuning of electronic properties via halogen substitution patterns is essential.

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